molecular formula C36H33N5O5S B2478249 N-benzyl-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide CAS No. 689759-54-4

N-benzyl-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide

Cat. No.: B2478249
CAS No.: 689759-54-4
M. Wt: 647.75
InChI Key: KEYHBDMMQYRKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a structurally complex molecule featuring:

  • A quinazolinone core (8-oxo-7,8-dihydroquinazoline) with a fused 1,3-dioxolo ring .
  • A phenylpiperazine-carbonyl moiety attached via a benzyl group to the quinazolinone.
  • A sulfanylacetamide chain at position 6, contributing to its hydrophobicity (logP = 3.1) and polar surface area (143 Ų) .

Properties

IUPAC Name

N-benzyl-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33N5O5S/c42-33(37-21-25-7-3-1-4-8-25)23-47-36-38-30-20-32-31(45-24-46-32)19-29(30)35(44)41(36)22-26-11-13-27(14-12-26)34(43)40-17-15-39(16-18-40)28-9-5-2-6-10-28/h1-14,19-20H,15-18,21-24H2,(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYHBDMMQYRKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NCC7=CC=CC=C7)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperazine moiety, and the final coupling with the benzyl group. Common synthetic methods include:

    Cyclization Reactions: Formation of the quinazolinone core through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the piperazine moiety via nucleophilic substitution reactions.

    Coupling Reactions: Final coupling with the benzyl group using reagents such as benzyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-benzyl-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmaceutical Research: It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Chemical Biology: The compound serves as a tool for studying biological pathways and mechanisms due to its ability to interact with various molecular targets.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinazolinone core may also play a role in the compound’s biological effects by interacting with DNA or proteins involved in cellular processes.

Comparison with Similar Compounds

Quinazolinone Derivatives with Piperazine Substituents

Example Compounds :

  • N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2)
    • Key Features : Fluorinated phenyl group, piperazine-carboxamide linker.
    • Properties : Yield = 52.2%, melting point = 189.5–192.1 °C.
    • Comparison : The target compound’s 1,3-dioxolo ring and sulfanylacetamide chain enhance steric bulk and hydrophobicity compared to A2’s simpler fluorophenyl group.
Property Target Compound A2
Core Structure Quinazolinone + 1,3-dioxolo 4-Hydroxyquinazoline
Substituents Phenylpiperazine, sulfanylacetamide 3-Fluorophenyl, piperazine-carboxamide
logP 3.1 ~3.0 (estimated)
Polar Surface Area (Ų) 143 ~90 (estimated)

Quinazolinone Derivatives with Hydrazinyl Linkages

Example Compounds :

  • 2-(2-(4-Fluorobenzylidene)hydrazinyl)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (11a)
    • Key Features : Hydrazinyl-acetamide chain, fluorinated benzylidene group.
    • Comparison : The target compound’s thioether linkage (C–S–C) offers greater metabolic stability compared to 11a’s hydrazine group, which is prone to oxidation.
Property Target Compound 11a
Linkage Type Sulfanyl (thioether) Hydrazinyl
logP 3.1 ~2.8 (estimated)
Bioactivity Not reported DPP-IV inhibition

Benzoxazole and Coumarin-Based Acetamides

Example Compounds :

  • 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (5a) Key Features: Coumarin core, thiazolidinone ring.

Triazole-Thione Derivatives

Example Compounds :

  • 5-(4-(4-Chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (7–9)
    • Key Features : Sulfonyl and triazole-thione groups.
    • Comparison : The target compound’s sulfur atom in the thioether linkage is less polar than the triazole-thione’s S–H group, possibly improving membrane permeability .

Structural and Electronic Considerations

  • Isoelectronicity vs. Isovalency : While the target compound shares electronic features (e.g., aromatic rings, hydrogen-bond acceptors) with analogs, its unique geometry (1,3-dioxolo ring, piperazine-carbonyl spacing) distinguishes its reactivity and binding modes .
  • Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization of the quinazolinone core, similar to methods for A2–A6 (reflux with K₂CO₃) and 11a–f (acid-catalyzed condensation) .

Biological Activity

N-benzyl-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will explore the compound's synthesis, biological activity, and relevant case studies.

Synthesis and Structural Characteristics

The compound is characterized by a complex structure featuring a quinazoline core substituted with various functional groups. The synthesis typically involves multi-step organic reactions that incorporate phenylpiperazine derivatives, which are known for their pharmacological significance. The presence of the dioxole moiety enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Viability Assays : Compounds in this class have been tested against various cancer cell lines such as MCF7 (breast cancer) and MCF10A (non-tumorigenic). These studies demonstrated significant cytotoxic effects at concentrations ranging from 10 µM to 50 µM. Notably, the compound exhibited lower cytotoxicity towards healthy cells compared to cancerous cells, suggesting a selective action that could minimize side effects associated with traditional chemotherapeutics like doxorubicin .
CompoundCell LineConcentration (µM)Viability (%)
N-benzyl...MCF75030
DoxorubicinMCF7120
N-benzyl...MCF10A5070

The mechanism through which this compound exerts its effects may involve:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells .
  • Receptor Modulation : The phenylpiperazine moiety suggests potential interactions with neurotransmitter receptors (e.g., serotonin receptors), which could influence both antitumor activity and neuropharmacological effects.

Study on Antitumor Efficacy

In a recent study published in Nature, researchers synthesized derivatives of quinazoline that included the phenylpiperazine substituent. These derivatives were tested in vivo using mouse models of breast cancer. Results indicated that administration of these compounds significantly reduced tumor size compared to control groups receiving no treatment or standard chemotherapy agents .

Neuropharmacological Effects

Another area of investigation focuses on the neuropharmacological properties of similar compounds. Research indicates that the phenylpiperazine component can modulate serotonin pathways, potentially offering therapeutic effects in mood disorders while also contributing to anticancer properties through a unique dual-action mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.